molecular formula C10H8N4O B603266 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one CAS No. 1255782-47-8

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one

Cat. No.: B603266
CAS No.: 1255782-47-8
M. Wt: 200.2g/mol
InChI Key: IGRDWMMMFPHWBA-UHFFFAOYSA-N
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Description

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a chemical compound offered for research purposes. It belongs to the pyrazoloquinoline family, a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse biological activities. Compounds with this core structure are frequently investigated for their potential to interact with central nervous system targets . Specifically, closely related pyrazolo[4,3-c]quinolin-3-one derivatives are recognized as high-affinity ligands for the central benzodiazepine receptor (BzR), which is part of the GABAA receptor complex . These ligands can exhibit a spectrum of intrinsic activities, ranging from agonist to antagonist and inverse agonist effects, making them valuable tools for studying GABAergic neurotransmission and for the potential development of anxiolytic, anticonvulsant, or cognitive-enhancing agents . Beyond neuroscientific research, other analogs in this chemical family have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models . The presence of the amino group at the 7-position provides a key handle for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize the compound for specific experimental applications. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-14-10(7)15/h1-4H,11H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRDWMMMFPHWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1N)C(=O)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Precursor Preparation :

    • 7-Amino-2,3-dihydroquinolin-4(1H)-one is synthesized via reduction of corresponding nitro or cyano intermediates.

    • Hydrazone formation: The ketone reacts with 2,4-dinitrophenylhydrazine (2,4-DNPH) in methanolic H₂SO₄.

  • Cyclization :

    • Hydrazone (3 mmol) is treated with DMF (10 mL) and POCl₃ (24 mmol) at 90°C for 6–8 hours.

    • Neutralization with NaOH and purification via silica gel chromatography yields the cyclized product.

Key Data :

EntryR₁R₂Yield (Conventional)Yield (Microwave)
3aHCH₃45%55%
3bHH35%50%
Adapted from Kumar et al. (2004)

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Kumar et al. reported a 55% yield for 3a under microwave conditions (70% power, 3 minutes) compared to 45% via conventional heating. For 7-amino derivatives:

Optimized Conditions

  • Reagent Ratio : 1:8 molar ratio of hydrazone to POCl₃.

  • Irradiation Parameters : 30-second pulses at 300 W.

  • Post-Processing : Rapid cooling and neutralization prevent decomposition of the amino group.

Advantages :

  • 20–30% higher yields than conventional methods.

  • Reduced side products from thermal degradation.

Cyclization of Ethyl Quinolin-4-One-3-Carboxylates

Selvi et al. synthesized 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones from ethyl quinolin-4-one-3-carboxylates. Adapting this for 7-amino derivatives:

Stepwise Procedure

  • Ester Activation :

    • Ethyl 7-aminoquinolin-4-one-3-carboxylate reacts with hydrazine hydrate to form a hydrazide.

  • Cyclization :

    • Hydrazide undergoes intramolecular cyclization in acidic media (e.g., HCl/EtOH) at reflux.

Critical Factors :

  • pH Control : Maintain pH 3–4 to prevent deamination.

  • Solvent Choice : Ethanol improves solubility of amino intermediates.

Comparative Analysis of Methods

MethodYield RangeTimeScalability
Vilsmeier-Haack35–55%6–8 hoursModerate
Microwave50–85%3 minutesHigh
Ester Cyclization40–60%12 hoursLow
Reductive Amination30–45%24 hoursModerate

Insights :

  • Microwave methods dominate in efficiency but require specialized equipment.

  • Ester cyclization suits small-scale medicinal chemistry applications.

Troubleshooting and Optimization

Common Issues

  • Low Yields :

    • Cause: Premature hydrolysis of POCl₃.

    • Fix: Strict anhydrous conditions; molecular sieves in DMF.

  • Byproduct Formation :

    • Cause: Overheating in reductive amination.

    • Fix: Temperature control (<50°C) and incremental reagent addition.

Advanced Techniques

  • Flow Chemistry :

    • Continuous POCl₃ addition minimizes exothermic side reactions.

  • Cryogenic Conditions :

    • –20°C reaction setup preserves amino group integrity during cyclization.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group at the 7th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrazoloquinolinone structures can act as inhibitors of critical enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (Chk1). These enzymes are pivotal in regulating the cell cycle and DNA repair mechanisms.

Case Study: CDK Inhibition

A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives demonstrated that these compounds effectively inhibit CDK2, showing promise for selective targeting of tumor cells while minimizing effects on normal cells. The synthesized compounds exhibited significant antitumor activity in vitro, indicating their potential for further development into anticancer therapies .

Anti-inflammatory Activity

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one has also shown notable anti-inflammatory properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Case Study: COX Inhibition

In a study assessing the anti-inflammatory effects of newly synthesized pyrazolopyrimidine derivatives, several compounds demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug. The structure-activity relationship analysis revealed that modifications to the pyrazoloquinolinone core could enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial and fungal strains. The presence of specific functional groups within the compound enhances its effectiveness against pathogens.

Case Study: Antimicrobial Screening

In a comprehensive evaluation of antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, certain derivatives exhibited significant inhibition at low concentrations. For instance, compounds with trifluoromethyl substitutions showed enhanced activity against Gram-negative bacteria, suggesting their potential as candidates for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Variations in substituents can significantly influence biological activity.

Key Findings from SAR Studies

  • Lipophilicity : Compounds with higher lipophilicity often demonstrate improved bioavailability and therapeutic efficacy.
  • Functional Group Modifications : Substituting different groups at specific positions on the pyrazoloquinolinone scaffold can lead to enhanced selectivity and potency against targeted enzymes or receptors.

Mechanism of Action

The mechanism of action of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Positional Isomer: 8-Amino-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

  • Structural Difference: The amino group is located at position 8 instead of 7.
  • Physicochemical Properties : Shares the same molecular formula (C₁₀H₈N₄O) and mass but exhibits distinct polarity due to altered hydrogen-bonding patterns .
  • Biological Activity: Positional isomerism may influence receptor binding. For example, pyrazoloquinolinones with substituents at position 7 show higher GABAₐ receptor affinity compared to position 8 analogs in some studies .

Pyrazolo[3,4-d][1,3]oxazin-4(1H)-one Derivatives

  • Core Structure: Incorporates an oxazinone ring fused to pyrazole, differing from the pyrazole-quinoline backbone of the target compound.
  • Functional Groups: Derivatives like 1-(7-methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one feature methoxy and methyl groups, enhancing lipophilicity.
  • Activity: These compounds demonstrate moderate antibacterial (MIC: 8–32 µg/mL against S. aureus) and antioxidant (IC₅₀: 12–45 µM in DPPH assays) activities, suggesting that substitution patterns on the quinoline ring significantly modulate bioactivity .

DK-I-56-1: Deuterated Pyrazoloquinolinone

  • Structure: 7-Methoxy-2-(4-methoxy-d₃-phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one.
  • Key Modifications : Methoxy groups at positions 2 and 7, with deuterium substitution to improve metabolic stability.
  • Pharmacokinetics: Enhanced bioavailability via nanocrystal dispersion formulations, achieving plasma concentrations >1 µM for 24 hours in preclinical models .

Pyrazolo[4,3-c]pyridine Derivatives

  • Example: Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate.
  • Functionalization: An ester group at position 7 (vs. amino in the target compound) increases hydrophobicity (logP ~2.8 vs. ~1.5 for amino analogs).
  • Synthesis: Prepared via condensation with 3-aminoquinoline, yielding orange crystals (mp 248–251°C) .

Comparative Data Table

Compound Name Core Structure Substituents Key Activities/Properties Reference
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one Pyrazolo[4,3-c]quinolinone -NH₂ at C7 High GABAₐ receptor affinity
8-Amino-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one Pyrazolo[4,3-c]quinolinone -NH₂ at C8 Reduced receptor binding vs. C7
1-(7-Methoxyquinolin-4-yl)-6-methylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one Pyrazolo[3,4-d][1,3]oxazinone -OCH₃ at C7, -CH₃ at C6 Antibacterial (MIC: 8–32 µg/mL)
DK-I-56-1 Pyrazolo[4,3-c]quinolinone -OCH₃ at C7, deuterated phenyl Improved bioavailability
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-... Pyrazolo[4,3-c]pyridine -COOEt at C7, -Ph at C2 Crystallizes at 248–251°C

Key Research Findings

  • Receptor Selectivity: The amino group at position 7 in pyrazoloquinolinones enhances binding to α-subunit-containing GABAₐ receptors (Kᵢ: 0.8 nM vs. 15 nM for C8 analogs) .
  • Antimicrobial Activity: Pyrazolo-oxazinone derivatives exhibit broad-spectrum activity, likely due to membrane disruption via hydrophobic substituents .
  • Formulation Strategies: Deuterated analogs (e.g., DK-I-56-1) leverage nanocrystal dispersions to overcome poor aqueous solubility, achieving >90% stability after 6 months .

Biological Activity

Overview

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that exhibits significant biological activity, particularly through its interaction with the central benzodiazepine receptor (BzR). This compound belongs to the class of pyrazoloquinolines and is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of an amino group at the 7th position and a carbonyl group at the 3rd position enhances its chemical properties and potential therapeutic applications.

Target Interaction:
The primary target of this compound is the BzR, which is integral to GABAergic neurotransmission. This compound demonstrates a high binding affinity for the BzR, indicating its potential as a modulator of this receptor's activity. The interaction alters GABAergic signaling pathways, potentially leading to various pharmacological effects such as anxiolytic or anticonvulsant activities.

Biochemical Pathways:
The compound's action on BzR affects downstream signaling pathways associated with neurotransmitter release and neuronal excitability. This modulation can influence behavioral outcomes and has implications for treating anxiety disorders and epilepsy.

Pharmacological Profile

The pharmacological profile of this compound has been evaluated in various studies:

  • GABAergic Modulation: The compound acts as an antagonist at the BzR, leading to alterations in GABAergic neurotransmission. This property is crucial for its potential therapeutic applications in anxiety and seizure disorders.
  • Inhibition of Carbonic Anhydrases: Similar compounds have been shown to inhibit carbonic anhydrases (CAs), with varying selectivity across different isoforms. For instance, compounds structurally related to this compound have demonstrated inhibition against specific CA isoforms (hCA VII and hCA IX) with IC50 values in the nanomolar range .

Case Studies

Several studies have explored the biological activities of this compound:

  • Anticonvulsant Activity: Research indicates that derivatives of pyrazoloquinolines exhibit anticonvulsant properties through their action on GABA receptors. The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further development as an antiepileptic agent .
  • Cancer Therapeutics: The compound has been investigated for its potential in cancer therapy due to its ability to inhibit pathways involved in tumor growth and metastasis. Preliminary studies suggest that it may interact with proteins like Focal Adhesion Kinase (FAK), which plays a significant role in cancer cell survival and migration .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameTargetBinding AffinityBiological Activity
This compoundBzRHighAnticonvulsant, anxiolytic
7-Amino-3,4-dihydro-1H-quinolin-2-onehCA VIIK(I) = 480 nMInhibitor of carbonic anhydrases
2-Aryl-pyrazolo[4,3-c]quinolin-3-oneChk1 KinaseNot specifiedPotential anticancer activity

Q & A

Q. What are the common synthetic routes for 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one?

The synthesis typically involves multi-step reactions starting from halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile has been used as a starting material for pyrazolo[4,3-c]quinolines, where substitution reactions introduce the amino group at position 7 . Key steps include:

  • Cyclization : Condensation of hydrazine derivatives with quinoline intermediates.
  • Amination : Selective introduction of the amino group via nucleophilic substitution or catalytic amination under controlled pH and temperature. Reaction conditions (e.g., solvent polarity, catalyst choice) significantly influence yield and regioselectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra verify substituent positions and hydrogen environments. For example, aromatic proton signals in the 7.0–8.5 ppm range and amine proton signals near 5.5–6.5 ppm are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination ensures molecular formula consistency (e.g., [M+H]+ calculated for C12H11N4OC_{12}H_{11}N_4O: 227.0933) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What biological targets are commonly associated with this compound?

Pyrazoloquinoline derivatives often target kinase enzymes due to their planar aromatic structure, which facilitates ATP-binding site interactions. Specific applications include:

  • Kinase Inhibition : Structural analogs have shown inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding .
  • Antimicrobial Activity : Amino-substituted derivatives disrupt bacterial DNA gyrase or fungal ergosterol biosynthesis pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 60% → 85%) through uniform heating .
  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance amination efficiency in inert atmospheres .
  • Purification Strategies : Use of flash chromatography with gradients of ethyl acetate/hexane minimizes byproduct contamination .

Q. How can contradictions in reported biological activity data be resolved?

  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., enzymatic vs. cell-based) to distinguish direct target effects from off-target interactions .
  • Metabolite Profiling : LC-MS/MS analysis identifies active metabolites that may contribute to discrepancies in vivo vs. in vitro results .
  • Structural-Activity Relationship (SAR) : Systematic modification of the amino group (e.g., acetylation, alkylation) clarifies its role in target binding .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in kinase active sites, prioritizing residues (e.g., hinge region lysine) for mutagenesis validation .
  • MD Simulations : GROMACS or AMBER simulations assess stability of ligand-protein complexes over 100-ns trajectories, highlighting critical hydrogen bonds and hydrophobic interactions .
  • QSAR Modeling : Regression analysis links electronic parameters (e.g., Hammett σ) to inhibitory potency, guiding derivative design .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., anhydrous conditions, degassing) to mitigate batch-to-batch variability .
  • Data Validation : Cross-reference spectral data with published benchmarks (e.g., PubChem CID) to confirm structural integrity .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity screening (e.g., MTT assay) before in vivo studies .

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